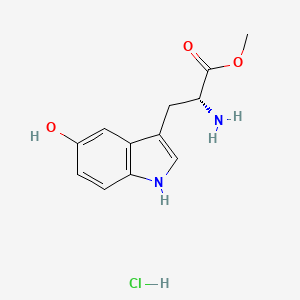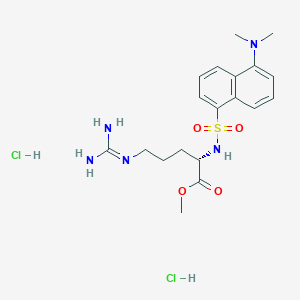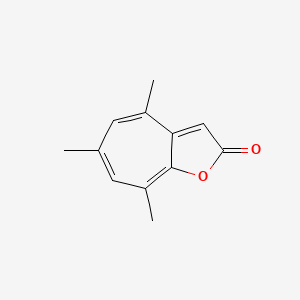
4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one is a heterocyclic compound with the molecular formula C12H12O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one typically involves cyclization reactions. One common method is the reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes, utilizing advanced catalytic systems to enhance yield and purity. The exact methods can vary depending on the desired application and production scale.
Análisis De Reacciones Químicas
Types of Reactions: 4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one has several scientific research applications:
Biology: Its derivatives are studied for their biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Some derivatives are explored for their potential therapeutic effects, such as antiulcer activity.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one involves its interaction with specific molecular targets and pathways. For example, its derivatives can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific derivative and its application.
Comparación Con Compuestos Similares
2H-Cyclohepta[b]furan-2-one: A closely related compound with similar structural properties.
3,8-Diaryl-2H-cyclohepta[b]furan-2-ones: These compounds have aryl groups at the 3- and 8-positions, influencing their electronic properties.
Uniqueness: 4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one is unique due to its specific methyl substitutions at the 4, 6, and 8 positions, which can significantly influence its reactivity and properties compared to other similar compounds.
Propiedades
Número CAS |
60998-66-5 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
4,6,8-trimethylcyclohepta[b]furan-2-one |
InChI |
InChI=1S/C12H12O2/c1-7-4-8(2)10-6-11(13)14-12(10)9(3)5-7/h4-6H,1-3H3 |
Clave InChI |
SCYHRIRGAZRVCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=CC(=O)O2)C(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


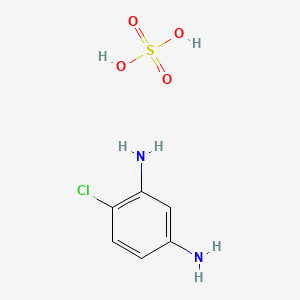
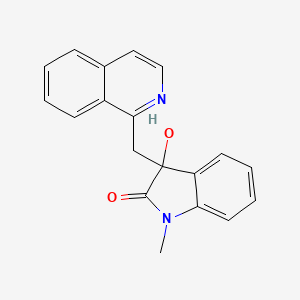
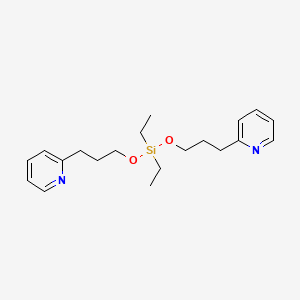
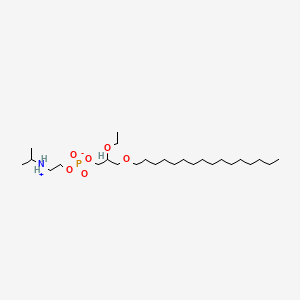

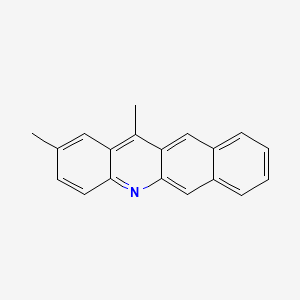
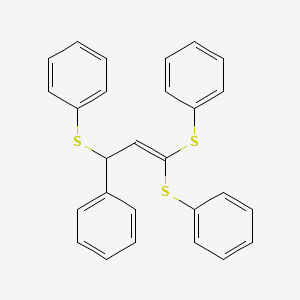
![1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12811510.png)
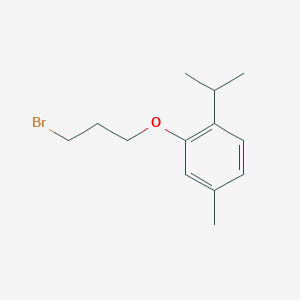
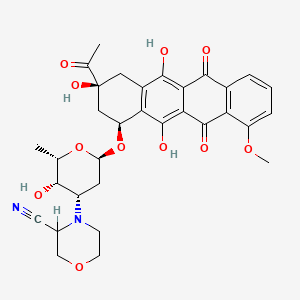
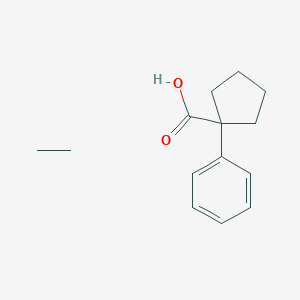
![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
